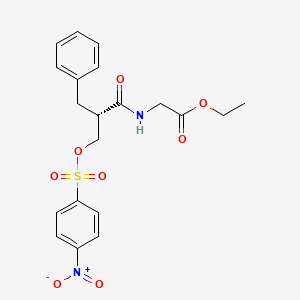

(S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate is a useful research compound. Its molecular formula is C20H22N2O8S and its molecular weight is 450.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate (CAS No. 1404514-08-4) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C20H22N2O8S

- Molecular Weight : 450.46 g/mol

- CAS Number : 1404514-08-4

The compound features a sulfonyloxy group, which is significant in enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

- Enzyme Inhibition : The presence of the nitrophenylsulfonyloxy moiety suggests potential inhibitory effects on certain proteases, similar to other compounds with sulfamoyl or sulfonyl groups that have been studied for their ability to inhibit retroviral proteases .

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, indicating that this compound may exhibit such properties as well .

- Anti-inflammatory Effects : Research on related compounds suggests that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

A review of the literature reveals several studies that provide insights into the biological activity of related compounds:

- Study on Sulfonamide Derivatives : A study highlighted that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. Given the structural similarities, it is plausible that this compound may share this property .

- In Vivo Studies : In vivo studies on structurally related compounds have demonstrated efficacy in reducing inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Enzyme Inhibition | Sulfonamide derivatives | Inhibition of retroviral proteases |

| Antimicrobial | Various analogs | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Related sulfonamides | Reduction in cytokine levels in animal models |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C20H22N2O8S

- Molecular Weight : 450.46 g/mol

- CAS Number : 1404514-08-4

The compound features a sulfonamide group, which is significant in medicinal chemistry for its ability to interact with biological targets.

Enzyme Inhibition

Research indicates that compounds similar to (S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate may exhibit inhibitory effects on various enzymes, including:

- α-Glucosidase : Inhibitors of this enzyme are crucial for managing Type 2 Diabetes Mellitus (T2DM). Studies have shown that sulfonamide derivatives can effectively inhibit α-glucosidase activity, thereby reducing postprandial glucose levels .

- Acetylcholinesterase : Compounds with similar structures have been evaluated for their potential in treating Alzheimer's Disease by inhibiting acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine .

Antioxidant Activity

Recent studies have focused on the antioxidant properties of sulfonamide derivatives. Compounds derived from this compound have been tested for their ability to scavenge free radicals, demonstrating significant antioxidant activity. This property is vital for developing therapeutic agents against oxidative stress-related diseases .

Case Study 1: Inhibition of α-Glucosidase

A study investigated a series of sulfonamide derivatives, including this compound, for their α-glucosidase inhibitory activity. The results indicated that modifications in the benzyl and nitrophenyl groups significantly influenced enzyme inhibition potency. The compound exhibited an IC50 value comparable to established α-glucosidase inhibitors, suggesting its potential as a therapeutic agent for T2DM management .

Case Study 2: Antioxidant Properties

Another research effort evaluated the antioxidant capacity of various sulfonamide derivatives. The study utilized assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). This compound showed promising results, indicating its role in mitigating oxidative stress and suggesting further exploration for potential health benefits .

Análisis De Reacciones Químicas

Comparison of Reaction Conditions

| Parameter | Prior Art (CN101967118/CN102127005) | Improved Process (WO2017158615A1) |

|---|---|---|

| Base | Triethylamine | Sodium bicarbonate |

| Solvent | Toluene/acetonitrile | Tertiary butanol |

| Yield/Purity | Low yield and purity | High yield, scalable for multi-kilogram production |

| Leaving Group | Methylsulfonyloxy | 4-Nitrophenylsulfonyloxy (improved leaving group) |

Acid Selection for Salt Formation

The acidification step employs diverse acids to form salts:

| Acid Type | Examples |

|---|---|

| Halogenated Acids | Hydrochloric acid (HCl), hydrobromic acid (HBr), hydroiodic acid (HI) |

| Polyprotic Acids | Sulfuric acid, phosphoric acid, nitric acid |

| Carboxylic Acids | Acetic acid, oxalic acid, tartaric acid |

| Preferred Acid | Ethyl acetate-HCl (for optimal yield/purity) |

Research Findings

-

Efficiency of 4-Nitrophenylsulfonyloxy Group : Prior processes using methylsulfonyloxy groups resulted in lower yields due to poor leaving-group ability. The 4-nitrophenylsulfonyloxy group significantly improves substitution efficiency .

-

Scalability : The use of sodium bicarbonate and tertiary butanol in the improved process enables multi-kilogram production, unlike earlier methods limited to small-scale synthesis .

-

Safety : While the compound’s hazards (e.g., H302, H315) require careful handling, its stability as a hydrochloride salt simplifies storage and downstream processing .

Structural and Functional Insights

-

Role in Alvimopan Synthesis : The compound acts as an activated intermediate, enabling the formation of the final dihydrate product through subsequent hydrolysis and crystallization steps .

-

Stereoselectivity : The (S)-configuration at the propanamido group is critical for maintaining the desired stereochemical outcome in the target molecule .

Propiedades

IUPAC Name |

ethyl 2-[[(2S)-2-benzyl-3-(4-nitrophenyl)sulfonyloxypropanoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O8S/c1-2-29-19(23)13-21-20(24)16(12-15-6-4-3-5-7-15)14-30-31(27,28)18-10-8-17(9-11-18)22(25)26/h3-11,16H,2,12-14H2,1H3,(H,21,24)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCLPNLBMCVPDV-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.